tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate

Catalog No.
S13361050
CAS No.
M.F
C11H22N2O3
M. Wt
230.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]me...

Product Name

tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate

IUPAC Name

tert-butyl N-[[3-(hydroxymethyl)pyrrolidin-3-yl]methyl]carbamate

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-7-11(8-14)4-5-12-6-11/h12,14H,4-8H2,1-3H3,(H,13,15)

InChI Key

MLMIGTXPYIEUSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNC1)CO

Tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group and a pyrrolidine moiety. The compound has the molecular formula C10H20N2O3C_{10}H_{20}N_{2}O_{3} and a molecular weight of approximately 216.277 g/mol. Its systematic name reflects its components: a tert-butyl group attached to a carbamate, which is further linked to a hydroxymethyl-pyrrolidine unit. The presence of the hydroxymethyl group suggests potential reactivity and biological activity, making this compound of interest in medicinal chemistry and pharmacology.

Typical of carbamates, including:

  • Hydrolysis: This compound can undergo hydrolysis in the presence of water, leading to the formation of the corresponding amine and alcohol.
  • Transesterification: It can react with alcohols to form different esters, which may be useful in synthesizing derivatives with varied properties.
  • Nucleophilic Substitution: The hydroxymethyl group can act as a nucleophile, potentially reacting with electrophiles to form new bonds.

These reactions highlight its versatility as a synthetic intermediate.

Compounds containing pyrrolidine structures have been studied for their biological activities, often exhibiting significant pharmacological properties. Tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate may exhibit:

  • Antimicrobial Activity: Similar compounds have shown potential against various bacterial strains.
  • Neuroprotective Effects: Pyrrolidine derivatives are often investigated for their neuroprotective properties, possibly aiding in the treatment of neurodegenerative diseases.
  • Receptor Modulation: Some studies suggest that pyrrolidine-containing compounds can act as modulators for neurotransmitter receptors, impacting mood and cognitive functions.

Further research would be necessary to establish specific biological activities for this compound.

The synthesis of tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate can be achieved through several methods:

  • Carbamate Formation:
    • Reacting tert-butyl isocyanate with 3-(hydroxymethyl)pyrrolidine. This reaction typically occurs under mild conditions and yields the desired carbamate.
  • Protective Group Strategy:
    • Employing protecting groups on the hydroxymethyl or amine functionalities during synthesis can help facilitate selective reactions and improve yield.
  • One-Pot Synthesis:
    • A one-pot synthesis strategy might involve the simultaneous reaction of all starting materials under controlled conditions to streamline production.

These methods offer flexibility depending on available reagents and desired purity levels.

Tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate has potential applications in:

  • Pharmaceutical Development: As a building block for drug synthesis, particularly in creating compounds targeting neurological disorders.
  • Chemical Research: Used as an intermediate in organic synthesis for developing new materials or pharmaceuticals.
  • Biological Studies: Investigating its interactions with biological systems could lead to discoveries in drug design and development.

Interaction studies involving tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate could focus on:

  • Protein Binding Affinity: Understanding how this compound interacts with various proteins could provide insights into its mechanism of action.
  • Receptor Binding Studies: Evaluating its binding affinity to neurotransmitter receptors may reveal its potential therapeutic effects.
  • Metabolic Stability: Assessing how this compound is metabolized by biological systems will help predict its pharmacokinetics and safety profile.

Such studies are crucial for advancing this compound's development into therapeutic agents.

Tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructureUnique Features
Tert-butyl (azetidin-3-ylmethyl)carbamate hydrochlorideC9H19ClN2O2Contains an azetidine ring instead of pyrrolidine, potentially altering biological activity .
Tert-butyl (3-amino-propyl)carbamate hydrochlorideC10H22ClN2O2Features an amino group that may enhance receptor interactions .
Tert-butyl (pyrrolidin-3-ylmethyl)carbamate hydrochlorideC10H20N2O2Similar pyrrolidine structure but lacks the hydroxymethyl group, possibly affecting solubility .

These comparisons highlight the uniqueness of tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate due to its specific functional groups that may confer distinct properties and activities not found in similar compounds.

This comprehensive overview underscores the significance of tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate as a valuable compound in chemical research and potential therapeutic applications.

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

230.16304257 g/mol

Monoisotopic Mass

230.16304257 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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